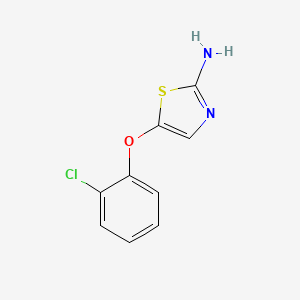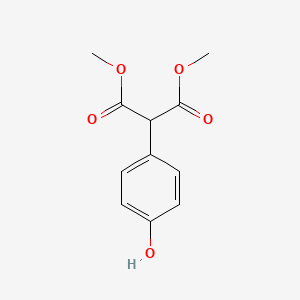![molecular formula C16H24BrNO B8696231 N-[(3-bromophenyl)methyl]-N-methylOctanamide](/img/structure/B8696231.png)
N-[(3-bromophenyl)methyl]-N-methylOctanamide
Übersicht
Beschreibung
N-[(3-bromophenyl)methyl]-N-methylOctanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromobenzyl group attached to the nitrogen atom of an octanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-N-methylOctanamide typically involves the reaction of N-methyl-3-bromobenzylamine with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
N-methyl-3-bromobenzylamine+octanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-bromophenyl)methyl]-N-methylOctanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted by other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products may include azido or cyano derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3-bromophenyl)methyl]-N-methylOctanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(3-bromophenyl)methyl]-N-methylOctanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-N-(3-chlorobenzyl)octanamide
- N-methyl-N-(3-fluorobenzyl)octanamide
- N-methyl-N-(3-iodobenzyl)octanamide
Uniqueness
N-[(3-bromophenyl)methyl]-N-methylOctanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. The bromine atom also influences the compound’s reactivity and binding affinity to molecular targets, making it distinct from its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C16H24BrNO |
|---|---|
Molekulargewicht |
326.27 g/mol |
IUPAC-Name |
N-[(3-bromophenyl)methyl]-N-methyloctanamide |
InChI |
InChI=1S/C16H24BrNO/c1-3-4-5-6-7-11-16(19)18(2)13-14-9-8-10-15(17)12-14/h8-10,12H,3-7,11,13H2,1-2H3 |
InChI-Schlüssel |
FKFNNTQGDNNHOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N(C)CC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
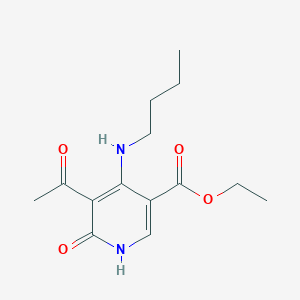
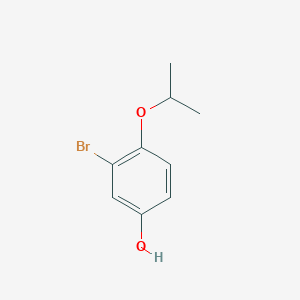
![7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate](/img/structure/B8696165.png)
![4-Quinazolineacetic acid, 2-chloro-8-fluoro-3,4-dihydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B8696175.png)
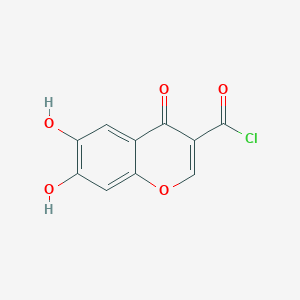
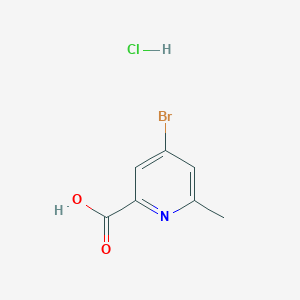
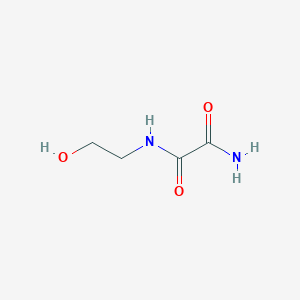
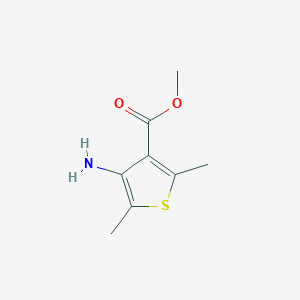
![2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B8696209.png)
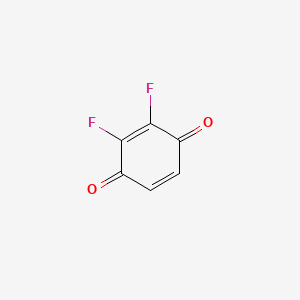
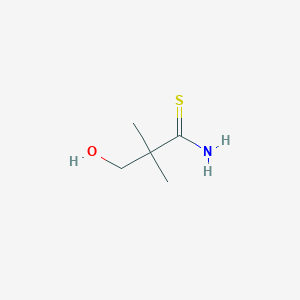
![Dichloro[1,3-bis(diphenylphosphino)propane]nickel](/img/structure/B8696258.png)
